REACTION_CXSMILES
|
[CH3:1][N:2](C=O)C.[C:6]([C:8](=[CH:11][CH3:12])[C:9]#[N:10])#N.P(Cl)(Cl)(Cl)=[O:14].Cl[CH2:19][Cl:20]>O>[Cl:20][C:19]1[C:12]([C:1]#[N:2])=[CH:11][C:8]([CH:6]=[O:14])=[CH:9][N:10]=1
|
Name
|
|
Quantity
|
292 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(C#N)=CC
|
Name
|
|
Quantity
|
614 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
TEMPERATURE
|
Details
|
cooling at 20° to 25° C. in the course of 40 minutes
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1C#N)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.2 g | |
YIELD: PERCENTYIELD | 16.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |